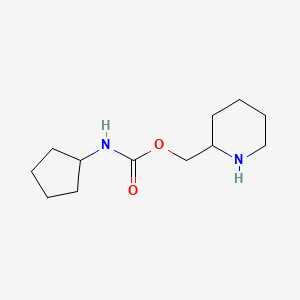

Piperidin-2-ylmethyl N-cyclopentylcarbamate

Description

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-cyclopentylcarbamate |

InChI |

InChI=1S/C12H22N2O2/c15-12(14-10-5-1-2-6-10)16-9-11-7-3-4-8-13-11/h10-11,13H,1-9H2,(H,14,15) |

InChI Key |

HIFDOJBJIARSMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)OCC2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-2-ylmethylN-cyclopentylcarbamate, often involves cyclization reactions. One common method is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can be reduced to form piperidines . Another method involves the chlorination of amino alcohols using thionyl chloride, which simplifies the preparation of cyclic amines .

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve large-scale cyclization and reduction reactions The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylN-cyclopentylcarbamate can undergo various chemical reactions, including:

Oxidation: Conversion to piperidinones.

Reduction: Formation of piperidines from piperidinones.

Substitution: Introduction of different substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Piperidin-2-ylmethylN-cyclopentylcarbamate has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its pharmacological properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylN-cyclopentylcarbamate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The following table summarizes key structural analogs of piperidin-2-ylmethyl carbamates and related compounds:

Key Observations:

- Substituent Effects : The cyclopentyl group in the target compound introduces greater steric hindrance and lipophilicity compared to ethyl or propyl groups, which may reduce metabolic degradation but could also limit binding pocket accessibility .

- Receptor Affinity: Propionamide analogs (e.g., N-phenyl derivatives) exhibit nanomolar affinity for μ and δ opioid receptors, with balanced agonist activity in vitro . Carbamates, while structurally distinct, may target similar receptors but require empirical validation.

Pharmacological and Functional Comparisons

Opioid Receptor Binding

- Propionamide Derivatives : Compounds like ligand 17 (N-phenyl-N-(piperidin-2-ylmethyl)propionamide) show high μ/δ receptor binding affinity (0.6–1.2 nM) and potent agonist activity in mouse vas deferens (MVD) and guinea pig ileum (GPI) assays .

- Carbamate Derivatives : While direct data are lacking, carbamates with bulky substituents (e.g., cyclopentyl) may exhibit altered receptor selectivity due to steric effects. For example, ethylcarbamates are less likely to penetrate the blood-brain barrier (BBB) compared to propionamides, as seen in tert-butyl analogs .

In Vivo Efficacy

Structure-Activity Relationship (SAR) Insights

- Smaller groups (e.g., ethyl) offer balanced solubility and receptor access .

- Linker Modifications: Propionamide derivatives with β-alanine linkers show enhanced μ/δ receptor binding (160 nM for δ receptors) compared to non-linked analogs. Carbamates may lack similar linker flexibility, impacting receptor engagement .

- Chirality : The (R)-configuration in tert-butyl carbamates (e.g., ) improves enantioselectivity in asymmetric synthesis, suggesting stereochemistry could critically influence the target compound’s activity .

Biological Activity

Piperidin-2-ylmethyl N-cyclopentylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, cyclopentyl group, and carbamate functional group. Its molecular formula is with a molecular weight of approximately 222.32 g/mol. The unique structural features of this compound contribute to its distinct chemical and biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound may modulate physiological processes by binding to these targets, influencing signaling pathways crucial for therapeutic applications:

- Receptor Interactions : It has been shown to interact with neurotransmitter receptors, potentially affecting central nervous system functions.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- Neurological Effects : It may possess neuroprotective properties, making it a candidate for treating neurological disorders.

In Silico Studies

Recent studies have utilized computer-aided methods to evaluate the biological activity of piperidine derivatives, including this compound. For instance, research published in the Journal of Clinical Medicine of Kazakhstan employed the SwissTargetPrediction tool to identify potential protein targets and predict pharmacological activities. Results indicated that this compound could affect various enzymes and receptors related to cancer treatment and central nervous system disorders .

Experimental Studies

Experimental investigations have demonstrated the compound's potential in various therapeutic areas:

- Anticancer Activity : A study focusing on the cytotoxic effects of piperidine derivatives found that this compound significantly inhibited the growth of specific cancer cell lines, suggesting its role as a potential anticancer agent .

- Neuropharmacological Effects : Another study highlighted the interaction of this compound with neurotransmitter systems, indicating possible anxiolytic and analgesic effects in animal models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Piperidin-4-ylmethyl N-cyclohexylcarbamate | Contains a cyclohexyl group | Different biological activity due to structural variation |

| N-Methylpiperidin-2-ylmethyl carbamate | Methyl substitution on piperidine | Altered pharmacokinetic properties |

| Cyclopropylpiperidin-2-ylmethyl carbamate | Incorporates a cyclopropyl moiety | Unique steric effects influencing binding affinities |

These comparisons highlight how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for Piperidin-2-ylmethyl N-cyclopentylcarbamate derivatives?

- Methodology : Synthesis involves coupling N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives with enkephalin analogs using HATU/DIPEA in acetonitrile under nitrogen. Boc-protected intermediates are deprotected with 50% trifluoroacetic acid (TFA) in dichloromethane. Purification employs reverse-phase HPLC (RP-HPLC) with Vydac C18 columns (10 μm, 250 mm) and gradients of acetonitrile/0.1% TFA. Structural confirmation uses H NMR (DMSO-d6), HRMS, and analytical HPLC (>95% purity) .

Q. How is compound purity validated in opioid receptor ligand research?

- Analytical Workflow :

- RP-HPLC : Retention times and peak homogeneity assessed using Vydac C18 columns (1 mL/min flow, 10–90% acetonitrile gradient).

- NMR : H spectra (500 MHz, DMSO-d6) confirm absence of residual solvents (e.g., DMSO at 2.5 ppm).

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] for Ligand 17) .

Advanced Research Questions

Q. How do structural modifications (e.g., β-alanine linkers, Dmt substitution) affect μ/δ opioid receptor binding?

- Key Findings :

- Dmt (2',6'-dimethyltyrosine) substitution increases μ receptor affinity by 33× and δ affinity by 56× due to enhanced hydrophobic interactions.

- β-Alanine linkers improve conformational flexibility, yielding sub-nanomolar binding (μ: 0.6–0.9 nM; δ: 0.2–1.2 nM).

- SAR Table :

| Modification | μ Affinity (nM) | δ Affinity (nM) |

|---|---|---|

| Without linker | 69 | 160 |

| With β-alanine | 0.6 | 0.2 |

Q. Why does Ligand 17 exhibit high in vitro activity but low in vivo analgesic efficacy?

- Contradiction Analysis :

- Pharmacokinetics : Rapid metabolism in spinal tissue reduces bioavailability (e.g., T < 2 hrs).

- Receptor Density : Higher receptor expression in transfected cells vs. CNS neurons reduces ligand efficacy.

- Experimental Design : Acute thermal pain models (e.g., paw withdrawal latency in rats) may lack chronic pain pathophysiology.

- Mitigation Strategies : Optimize dosing (e.g., >10 μg intrathecal) or use sustained-release formulations .

Q. How to design in vivo experiments for spinal delivery of opioid ligands?

- Protocol :

- Animal Model : Male Sprague-Dawley rats (225–300 g) with intrathecal catheters (PE-10 tubing) implanted at lumbar spine.

- Behavioral Testing : Baseline paw withdrawal latency (16–20 sec cutoff) measured via infrared heat source. Post-injection PWLs monitored for 2 hrs.

- Statistical Analysis : Non-parametric two-way ANOVA (Neuman–Kuels post hoc) for time-dependent effects; AUC calculated for dose-response .

Methodological Considerations

Q. How to address discrepancies between in vitro binding and functional assays?

- Approach :

- Functional Assays : Use MVD (mouse vas deferens) and GPI (guinea pig ileum) to measure agonist EC.

- Bias Signaling Analysis : Compare G protein vs. β-arrestin recruitment (e.g., TRUPATH assays) to identify pathway-specific efficacy.

- Example : Ligand 17 shows EC = 0.47 nM (MVD) but low intrinsic activity in vivo due to biased signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.